2,2'-Azobis(2-methylbutyronitrile)
Overview
Description
2,2’-Azobis(2-methylbutyronitrile), also known as AIBN, is a free radical initiator widely used in organic synthesis for a variety of reactions . It is often used as an initiator in the synthesis of various polymers, such as polystyrene, polyacrylamide, and poly(methyl methacrylate) .
Synthesis Analysis
2,2’-Azobis(2-methylbutyronitrile) (AMBN) is a typical azo compound that can be formed by a nitrogen molecule and two cyano alkyl radicals at elevated temperature . It is widely used in polymerization processes as an initiator and blowing agent .Molecular Structure Analysis
The molecular formula of 2,2’-Azobis(2-methylbutyronitrile) is C10H16N4 . It contains an unstable –N=N– bond in its molecular structure, which can readily be broken, releasing significant amounts of heat and nitrogen .Chemical Reactions Analysis
In its most characteristic reaction, 2,2’-Azobis(2-methylbutyronitrile) decomposes, eliminating a molecule of nitrogen gas to form two 2-cyanoprop-2-yl radicals . Because it readily gives off free radicals, it is often used as a radical initiator .Physical And Chemical Properties Analysis
2,2’-Azobis(2-methylbutyronitrile) can decompose at low temperature to generate energy . The reaction temperature and heat release mode are crucial factors, which are based on the estimation of the reaction performance .Scientific Research Applications
Thermal Runaway Risk Analysis
- Scientific Field: Thermal Analysis and Calorimetry .
- Application Summary: AMBN is a typical azo compound that can be formed by a nitrogen molecule and two cyano alkyl radicals at elevated temperature. It is widely used in polymerization processes as an initiator and blowing agent . However, due to its unstable nature, it can decompose and generate free radicals, posing a large potential risk of thermal runaway .
- Methods of Application: The thermal runaway characteristics of AMBN were investigated via differential scanning calorimetry (DSC), accelerating rate calorimetry (ARC), and gas chromatography/mass spectrometry (GC-MS). The onset temperature (Ton), heat of decomposition (Q), and adiabatic temperature rise (ΔTad) were determined .
- Results: The data obtained from the experiments and calculation were utilized to predict the self-accelerating decomposition temperature (SADT), the control temperature (TNR), and the emergency temperature (TC,I). The flammable components in the pyrolysis products of AMBN were studied, particularly mixed with incompatible materials, such as HCl, NaOH, and Fe2O3, which helped predict the risk of thermal runaway during storage and transportation .
Synthesis of Bibenzo[b][1,4]thiazine Derivatives and Polyacrylonitrile Nanoparticles
- Scientific Field: Organic Chemistry and Polymer Science .
- Application Summary: AMBN can be used as a radical initiator in the synthesis of bibenzo[b][1,4]thiazine derivatives by a free-radical condensation reaction 2,2’-dithiodianiline and methyl aryl ketones. It is also used in the synthesis of polyacrylonitrile nanoparticles via semi-continuous emulsion polymerization .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is known that AMBN is used as a radical initiator in these reactions .
- Results: The outcomes of these reactions are the successful synthesis of bibenzo[b][1,4]thiazine derivatives and polyacrylonitrile nanoparticles .
Synthesis of Microparticles and Nanoparticles
- Scientific Field: Polymer Science and Material Science .
- Application Summary: AMBN is used in the synthesis of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles . These materials find applications in a number of branches starting with medicine, through optoelectronics, up to catalysis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is known that AMBN is used as a radical initiator in these reactions .
- Results: The outcomes of these reactions are the successful synthesis of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles .
Synthesis of Polystyrene, Polyacrylamide, and Poly(methyl methacrylate)
- Scientific Field: Polymer Chemistry .
- Application Summary: AMBN is widely used in organic synthesis for a variety of reactions. It is often used as an initiator in the synthesis of various polymers, such as polystyrene, polyacrylamide, and poly(methyl methacrylate) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is known that AMBN is used as a radical initiator in these reactions .
- Results: The outcomes of these reactions are the successful synthesis of polystyrene, polyacrylamide, and poly(methyl methacrylate) .
Synthesis of Vinyl Polymers
- Scientific Field: Polymer Chemistry .
- Application Summary: AMBN is used as an initiator to promote vinyl polymerization . Because of its waterproof properties, vinyl polymers are applied to construction sites, such as waterfront structures .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is known that AMBN is used as a radical initiator in these reactions .
- Results: The outcomes of these reactions are the successful synthesis of vinyl polymers .
Synthesis of Hybrid Inorganic-Organic Microparticles and Nanoparticles
- Scientific Field: Material Science .
- Application Summary: AMBN is used in the preparation of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles . These materials find applications in a number of branches starting with medicine, through optoelectronics, up to catalysis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is known that AMBN is used as a radical initiator in these reactions .
- Results: The outcomes of these reactions are the successful synthesis of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles .
Safety And Hazards
Thermal runaway accidents have occurred mainly during storage and transportation of azo compounds because large amounts of heat were released during the course of thermal decomposition . In addition, the flammable components in the pyrolysis products of AMBN were studied, particularly mixed with incompatible materials, such as HCl, NaOH, and Fe2O3, which helped predict the risk of thermal runaway during storage and transportation .
Future Directions
The hazardous characteristics of azo compounds like 2,2’-Azobis(2-methylbutyronitrile) have caused many thermal hazards in actual manufacturing process and storage conditions . Therefore, future research could focus on developing safer storage and transportation methods to prevent thermal runaway accidents .
properties
IUPAC Name |
2-(2-cyanobutan-2-yldiazenyl)-2-methylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-5-9(3,7-11)13-14-10(4,6-2)8-12/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTLBBWTUPQRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)N=NC(C)(CC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2546 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027747 | |
Record name | 2,2'-Azobis(2-methylbutanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-azodi-(2-methylbutyronitrile) appears as an odorless white powdered solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Pellets or Large Crystals | |
Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2546 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Product Name |
2,2'-Azobis(2-methylbutyronitrile) | |
CAS RN |
13472-08-7 | |
Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2546 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2′-Azobis[2-methylbutyronitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13472-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Azobis(2-methylbutyronitrile) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Azobis(2-methylbutanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-azobis[2-methylbutyronitrile] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2'-AZOBIS(2-METHYLBUTYRONITRILE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DCY6GCZ6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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